4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate
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Overview
Description
4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate typically involves the reaction of 2-methoxyphenyl acetate with furan-2-carbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process is also scaled up, often involving continuous chromatography systems to handle large volumes of product .
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce hydrazine derivatives .
Scientific Research Applications
4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and pain modulation .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(furan-2-ylcarbonyl)hydrazinylidene]butanoic acids
- 2-[2-oxofuran-3(2H)-ylidene]furan-2-carbohydrazides
Uniqueness
4-{(E)-[2-(furan-2-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate stands out due to its unique combination of the furan ring and the hydrazinylidene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C15H14N2O5 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
[4-[(E)-(furan-2-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C15H14N2O5/c1-10(18)22-12-6-5-11(8-14(12)20-2)9-16-17-15(19)13-4-3-7-21-13/h3-9H,1-2H3,(H,17,19)/b16-9+ |
InChI Key |
GIKWAXDJWQCCPV-CXUHLZMHSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CO2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)OC |
Origin of Product |
United States |
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